molecular formula C19H10ClFN4O3S B8498182 URAT1 inhibitor 7

URAT1 inhibitor 7

Cat. No.: B8498182
M. Wt: 428.8 g/mol
InChI Key: ABKCBHGHCYFDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Sulfonamide derivative 10 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic or inorganic bases, oxidizing agents, and reducing agents . Major products formed from these reactions depend on the specific reagents and conditions used but often include modified sulfonamide derivatives with different functional groups .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H10ClFN4O3S

Molecular Weight

428.8 g/mol

IUPAC Name

4-(3-chloro-4-cyanophenoxy)-3-cyano-N-(5-fluoropyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C19H10ClFN4O3S/c20-17-8-15(3-1-12(17)9-22)28-18-5-4-16(7-13(18)10-23)29(26,27)25-19-6-2-14(21)11-24-19/h1-8,11H,(H,24,25)

InChI Key

ABKCBHGHCYFDNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)S(=O)(=O)NC3=NC=C(C=C3)F)C#N)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Cyano-4-fluoro-N-(5-fluoropyridin-2-yl)benzenesulfonamide (Preparation 2, 10.5 g, 35.6 mmol) was added to a solution of 2-chloro-4-hydroxybenzonitrile (8.19 g, 53.3 mmol) and potassium carbonate (14.74 g, 106.7 mmol) in dimethylsulfoxide (100 mL) at room temperature. The resulting mixture was stirred at 80° C. for 44 hours. On cooling, the reaction mixture was poured into saturated aqueous sodium hydrogen carbonate solution (200 mL) and ethyl acetate (1000 mL) was added. The aqueous layer was separated and the organic layer was washed with saturated aqueous sodium hydrogen carbonate solution (3×200 mL), water (2×200 mL) and brine (2×200 mL). The organic layer was dried over sodium sulphate, filtered and concentrated in vacuo. The residue was purified by reverse phase column chromatography eluting with acetonitrile (containing 0.1% HCO2H): water (containing 0.1% HCO2H) from 0 to 100% to afford the title compound as a white solid (6.982 g, 46%).
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
8.19 g
Type
reactant
Reaction Step One
Quantity
14.74 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two
Yield
46%

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